![molecular formula C11H10ClN3O2S B13884823 [(5-Chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] thiophene-2-carboxylate](/img/structure/B13884823.png)
[(5-Chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(5-Chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] thiophene-2-carboxylate is a complex organic compound that features a pyrazole ring substituted with chlorine and methyl groups, linked to a thiophene carboxylate moiety through a methyleneamino bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: Starting with appropriate precursors, the pyrazole ring is synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Chlorination and methylation: The pyrazole ring is then chlorinated and methylated to introduce the chlorine and methyl groups at the desired positions.
Formation of the methyleneamino bridge: The chlorinated and methylated pyrazole is reacted with an appropriate aldehyde to form the methyleneamino linkage.
Coupling with thiophene-2-carboxylate: Finally, the methyleneamino-substituted pyrazole is coupled with thiophene-2-carboxylate under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
[(5-Chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylate to an alcohol.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
[(5-Chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mecanismo De Acción
The mechanism by which [(5-Chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] thiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- [(5-Chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] 4-methylbenzoate
- 5-chloro-N-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]-2-methoxybenzamide
Uniqueness
[(5-Chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] thiophene-2-carboxylate is unique due to its specific combination of a pyrazole ring with a thiophene carboxylate moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H10ClN3O2S |
|---|---|
Peso molecular |
283.73 g/mol |
Nombre IUPAC |
[(5-chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] thiophene-2-carboxylate |
InChI |
InChI=1S/C11H10ClN3O2S/c1-7-8(10(12)15(2)14-7)6-13-17-11(16)9-4-3-5-18-9/h3-6H,1-2H3 |
Clave InChI |
ULMXEJNNQFCEJK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1C=NOC(=O)C2=CC=CS2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



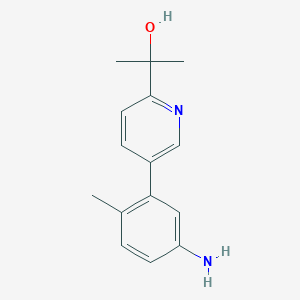
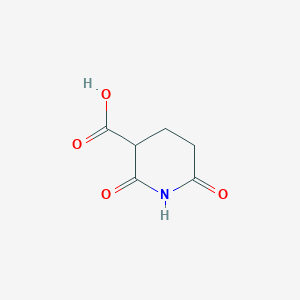
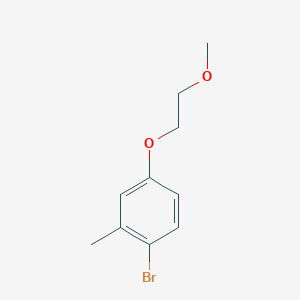
![4-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13884756.png)

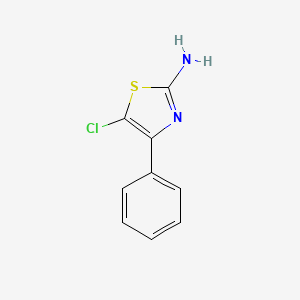

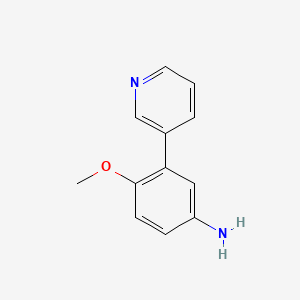
![1-[4-[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonylphenyl]ethanone](/img/structure/B13884788.png)
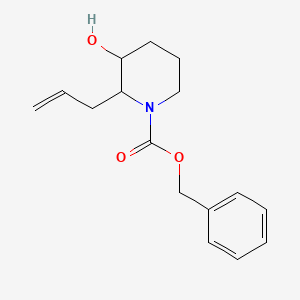
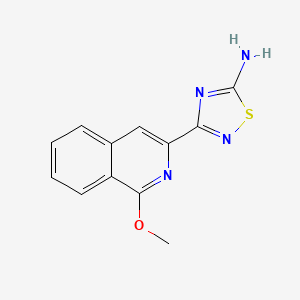
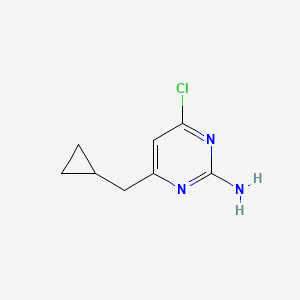
![Spiro[5.5]undecan-3-yl methanesulfonate](/img/structure/B13884812.png)
